4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine
Brand Name: Vulcanchem
CAS No.: 383129-75-7
VCID: VC1991792
InChI: InChI=1S/C8H8N2S2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3,(H2,9,10)
SMILES: CC1=CC=C(S1)C2=CSC(=N2)N
Molecular Formula: C8H8N2S2
Molecular Weight: 196.3 g/mol

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine

CAS No.: 383129-75-7

Cat. No.: VC1991792

Molecular Formula: C8H8N2S2

Molecular Weight: 196.3 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine - 383129-75-7

Specification

CAS No. 383129-75-7
Molecular Formula C8H8N2S2
Molecular Weight 196.3 g/mol
IUPAC Name 4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C8H8N2S2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3,(H2,9,10)
Standard InChI Key UXNSNCTVNSWUGZ-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C2=CSC(=N2)N
Canonical SMILES CC1=CC=C(S1)C2=CSC(=N2)N

Introduction

Chemical Structure and Properties

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine features a thiazole ring substituted at the 2-position with an amine group and at the 4-position with a 5-methylthiophene group. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, while the thiophene moiety is a five-membered aromatic ring containing a sulfur atom .

Table 1: Physical and Chemical Properties of 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine

PropertyValueSource
Molecular FormulaC8H8N2S2
Molecular Weight196.29 g/mol
CAS Number383129-75-7
IUPAC Name4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
SMILESCc1ccc(c2csc(N)n2)s1
InChI KeyUXNSNCTVNSWUGZ-UHFFFAOYSA-N
logP2.837
Hydrogen Bond Acceptors1
Hydrogen Bond Donors2
Polar Surface Area31.789
StereoACHIRAL

The compound's structure contributes to its chemical properties and potential biological activities. The presence of the amine group at the 2-position of the thiazole ring can serve as a hydrogen bond donor, while the nitrogen in the thiazole ring and the sulfur atoms can act as hydrogen bond acceptors. These features enable the molecule to interact with various biological targets through hydrogen bonding and other non-covalent interactions .

Biological Activities

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in several studies. For example, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been investigated for their anti-inflammatory properties through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

In one study, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were evaluated for their ability to inhibit cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). Although the compounds were less potent than standard zileuton as 5-LOX inhibitors, they showed promising activity .

Molecular docking studies revealed that these compounds interact with key amino acid residues in the binding pockets of target proteins. For instance, compound 5d displayed hydrophobic interactions with His367, Trp599, and Phe359 through the thiophene aromatic region, while compound 5e showed interactions with His367, His432, and Trp599 .

Given the structural similarities, 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine may exhibit comparable anti-inflammatory activities, potentially through similar mechanisms of enzyme inhibition.

Research Applications

Medicinal Chemistry

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine and related compounds have significant applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's heterocyclic structure provides a versatile scaffold for the design of bioactive molecules with diverse pharmacological properties.

Key applications in medicinal chemistry include:

  • Development of anticancer agents: The potential cytotoxic activities of thiazole derivatives make them promising candidates for anticancer drug development.

  • Design of antimicrobial compounds: The antimicrobial properties of thiazole-containing structures can be exploited for developing new antibiotics to address the growing concern of antimicrobial resistance.

  • Creation of anti-inflammatory drugs: The demonstrated ability of similar compounds to inhibit inflammatory enzymes suggests applications in developing novel anti-inflammatory medications.

  • Enzyme inhibitor design: The ability of thiazole derivatives to interact with specific enzymes makes them valuable in the design of targeted enzyme inhibitors for various therapeutic applications.

The versatility of the thiazole scaffold, combined with the additional functionality provided by the thiophene moiety, allows for extensive structure-activity relationship studies to optimize biological activities and pharmacokinetic properties .

Future Research Directions

Based on the current understanding of 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine and related compounds, several promising research directions can be identified:

  • Comprehensive biological activity profiling: Systematic evaluation of the compound's activity against a broad range of biological targets, including various cancer cell lines, microbial strains, and inflammatory mediators.

  • Structure-activity relationship studies: Synthesis and evaluation of structural analogs to identify key structural features responsible for biological activities and to optimize potency and selectivity.

  • Mechanism of action studies: Detailed investigation of the molecular mechanisms underlying the compound's biological activities, including identification of specific protein targets and signaling pathways affected.

  • Drug delivery formulations: Development of appropriate formulations to enhance the compound's bioavailability, stability, and targeted delivery to specific tissues or cells.

  • Combination therapy approaches: Evaluation of the compound's efficacy in combination with established therapeutic agents to identify potential synergistic effects.

  • Material science applications: Exploration of the compound's properties in the context of material science, particularly in electronic and optical applications.

These research directions would contribute to a more comprehensive understanding of 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine's properties and potential applications, potentially leading to its development as a therapeutic agent or functional material.

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